3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898781-79-8
VCID: VC2286745
InChI: InChI=1S/C16H14F2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
SMILES: CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C16H14F2OS
Molecular Weight: 292.3 g/mol

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone

CAS No.: 898781-79-8

Cat. No.: VC2286745

Molecular Formula: C16H14F2OS

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone - 898781-79-8

Specification

CAS No. 898781-79-8
Molecular Formula C16H14F2OS
Molecular Weight 292.3 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C16H14F2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Standard InChI Key AHDAQHSATHLLKN-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with several key identifying characteristics. It has been assigned the Chemical Abstracts Service (CAS) registry number 898781-79-8, which serves as its unique identifier in chemical databases. The compound has a molecular formula of C16H14F2OS, indicating its composition of 16 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 1 oxygen atom, and 1 sulfur atom . Its molecular weight has been calculated as 292.3 g/mol, which influences its physical and chemical behavior in various systems .

The compound is also known by several synonyms in scientific literature, including 1-(3,4-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one and 1-(3,4-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one, which reflect its chemical structure from different nomenclature perspectives . In database systems, it may be identified by the unique identifier MFCD03843290 and is cataloged in PubChem with the identifier 24726009 .

Structural Features

The molecular structure of 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone is characterized by several distinct features that contribute to its chemical reactivity and biological activity. The compound features a propiophenone backbone, which consists of a phenyl ring connected to a propanone chain. The structure is distinguished by two key modifications:

  • Two fluorine atoms positioned at the 3' and 4' positions of one phenyl ring, creating a 3,4-difluorophenyl moiety

  • A thiomethyl group (methylsulfanyl, -SCH3) attached to the para position of the second phenyl ring

This unique arrangement of functional groups, particularly the presence of the electron-withdrawing fluorine atoms and the sulfur-containing thiomethyl group, contributes significantly to the compound's chemical behavior and potential biological interactions.

Physicochemical Properties

The compound exhibits several important physicochemical properties that influence its behavior in biological systems and its potential for pharmaceutical applications. Based on computational analyses, these properties include:

PropertyValueSignificance
XLogP3-AA4.2Indicates relatively high lipophilicity, suggesting good membrane permeability
Hydrogen Bond Donor Count0Affects interaction with biological targets
Hydrogen Bond Acceptor Count4Influences solubility and binding properties
Rotatable Bond Count5Reflects molecular flexibility and potential for conformational changes
Exact Mass292.07334256 DaImportant for analytical identification

These properties collectively suggest that 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone has relatively high lipophilicity, which may facilitate its passage through cell membranes. The absence of hydrogen bond donors coupled with the presence of multiple acceptors creates a specific profile for molecular recognition and binding to potential biological targets.

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone typically involves a reaction between 2,4-difluorobenzaldehyde and 4-thiomethylacetophenone. This synthetic route is a variation of the classical aldol condensation followed by reduction, which is commonly employed in the preparation of propiophenone derivatives. The reaction sequence generally proceeds as follows:

  • Base-catalyzed aldol condensation between the two precursors

  • Reduction of the resulting α,β-unsaturated ketone intermediate

  • Purification to obtain the desired final product

The reaction is typically conducted in the presence of a base catalyst such as potassium carbonate (K2CO3), which facilitates the initial deprotonation step of the acetophenone. Dimethylformamide (DMF) is often used as the solvent due to its polar aprotic nature, which favors nucleophilic substitution reactions. The reaction mixture is heated under controlled conditions to drive the reaction to completion and maximize yield.

Industrial Scale Production

For industrial-scale production of 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone, continuous flow reactors represent a significant advancement over traditional batch processes. These systems offer several advantages:

  • Enhanced reaction control through precise temperature management

  • Improved mixing efficiency, leading to more uniform reaction conditions

  • Reduced formation of unwanted byproducts

  • Increased yield and purity of the final compound

  • Greater scalability for commercial production

The industrial synthesis may also incorporate automated monitoring systems to track reaction progress and adjust parameters in real-time, further optimizing the production process. Additional purification steps, such as recrystallization or chromatographic techniques, are typically employed to ensure the high purity required for research applications.

Biological Activities

Anticancer Research Implications

In addition to its antimicrobial potential, 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone has attracted interest in cancer research. The compound's structure suggests possible mechanisms for anticancer activity:

  • Interaction with specific enzymes involved in cancer cell proliferation

  • Modulation of signaling pathways that regulate cell growth and apoptosis

  • Potential disruption of cancer cell metabolism through interaction with key metabolic enzymes

Research in this area is still in preliminary stages, with studies focusing on the compound's effects on various cancer cell lines and potential synergistic effects with established chemotherapeutic agents. The unique structural features of the compound, particularly the combination of fluorine atoms and the thiomethyl group, may contribute to its specificity for certain cancer targets.

Enzyme Interactions and Pathway Modulation

The biological activity of 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone may be attributed to its ability to interact with specific enzymes and cellular pathways. The compound's structure suggests potential interactions with:

  • Enzymes involved in cellular metabolism

  • Proteins related to cell signaling and regulation

  • Transcription factors that control gene expression

These interactions could lead to modulation of cellular processes relevant to disease states, providing a molecular basis for the compound's observed biological effects. Detailed mechanistic studies are necessary to fully elucidate the specific targets and pathways affected by this compound.

Comparative Analysis

Structural Analogs and Their Properties

To better understand the unique properties of 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone, it is valuable to compare it with structurally similar compounds. The table below presents a comparison of this compound with related analogs:

CompoundStructural DifferencesMolecular Weight (g/mol)Key Properties
3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenoneReference compound292.3XLogP3-AA: 4.2, HBA: 4, RBC: 5
3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenoneThiomethyl group at ortho position292.3Similar lipophilicity, different spatial arrangement
3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenoneFluorine atoms at 3' and 5' positions292.3Similar physicochemical profile, different electron distribution
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenoneMethyl and methoxy substituents instead of fluorine and thiomethylDifferentDifferent polarity profile and binding characteristics

Structure-Activity Relationships

The study of structure-activity relationships (SAR) for 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone and its analogs provides valuable insights into the importance of specific structural features for biological activity. Several key observations can be made:

  • The position of the fluorine atoms appears to influence the compound's electronic properties and potentially its interaction with biological targets

  • The location of the thiomethyl group (para versus ortho position) may affect the compound's ability to engage with specific binding sites

  • The presence of the fluorine atoms likely enhances metabolic stability compared to non-fluorinated analogs

  • The thiomethyl group provides a unique sulfur-based interaction point that may be critical for certain biological activities

These structure-activity relationships can guide the rational design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. Further systematic studies with larger sets of analogs would be valuable for developing more comprehensive SAR models.

Research Applications and Future Directions

Current Research Applications

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone is primarily utilized in medicinal chemistry research, serving as:

  • A chemical probe for investigating specific biological pathways

  • A lead compound for the development of new therapeutic agents

  • A structural template for the synthesis of more complex molecules with enhanced properties

The compound's unique combination of functional groups makes it valuable for studying structure-activity relationships and for developing new methodologies in organic synthesis. Its potential biological activities in antimicrobial and anticancer applications represent particularly promising areas for further investigation.

Future Research Directions

Several promising avenues for future research on 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone include:

  • Detailed mechanistic studies to elucidate its precise mode of action in biological systems

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of additional biological activities beyond the currently identified antimicrobial and anticancer potential

  • Design and synthesis of optimized derivatives with enhanced potency or improved pharmacokinetic properties

  • Investigation of potential synergistic effects with established therapeutic agents

These research directions could significantly expand our understanding of this compound and potentially lead to valuable applications in drug discovery and development. The unique structural features of 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone provide a versatile platform for further chemical modifications and biological evaluations.

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